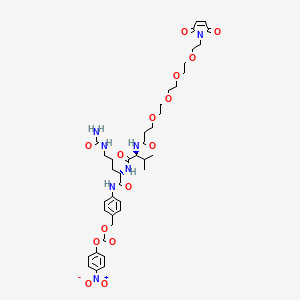

Mal-PEG4-Val-Cit-PAB-PNP

Overview

Description

Mal-PEG4-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide groups are known for reacting specifically with thiol (-SH) groups, such as those present in cysteine residues of proteins .

Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .Molecular Structure Analysis

The molecular formula of Mal-PEG4-Val-Cit-PAB-PNP is C40H53N7O15 . Its molecular weight is 871.9 g/mol .Chemical Reactions Analysis

The Val-Cit linkers can be cleaved by Cathepsin B . Maleimide (Mal) group is reactive toward thiol groups .Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG4-Val-Cit-PAB-PNP is 871.9 g/mol . Its molecular formula is C40H53N7O15 .Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis

Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the Mal-PEG4-Val-Cit-PAB-PNP linker connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill cancer cells .

Targeted Drug Delivery

The use of Mal-PEG4-Val-Cit-PAB-PNP in ADCs allows for targeted drug delivery . The antibody component of the ADC is designed to target a specific protein on the surface of cancer cells, delivering the drug directly to the cells that need to be destroyed .

Improvement of Compound Solubility

The PEG (polyethylene glycol) space in Mal-PEG4-Val-Cit-PAB-PNP improves the compound’s aqueous solubility . This is crucial in drug design as it can significantly affect a drug’s bioavailability and efficacy .

Cleavable Linker in ADCs

The Val-Cit linkers in Mal-PEG4-Val-Cit-PAB-PNP can be cleaved by Cathepsin B . This enzyme is present in the lysosome of cells, allowing the ADC payload to be released only within the cell after the ADC has been internalized .

Thiol-Reactive Chemistry

The Maleimide (Mal) group in Mal-PEG4-Val-Cit-PAB-PNP is reactive toward thiol groups . This property is often exploited in bioconjugation techniques, where the Mal group can react with thiol groups on proteins or other biomolecules to form stable thioether bonds .

Leaving Group in Chemical Reactions

The PNP group in Mal-PEG4-Val-Cit-PAB-PNP is a good leaving group . In the context of ADCs, this means it can be displaced by the incoming nucleophile in the reaction that cleaves the linker, releasing the cytotoxic drug .

Mechanism of Action

Target of Action

Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific receptors on the target cells that the antibody fragment of the ADC is designed to recognize and bind to .

Mode of Action

The compound interacts with its targets through the antibody fragment of the ADC, which binds specifically to the receptors on the target cells . The Maleimide (Mal) group in the compound is reactive towards thiol groups , facilitating the attachment of the ADC to the antibody. Once the ADC is internalized by the target cell, the Val-Cit linkers in the compound can be cleaved by Cathepsin B , a protease found in the lysosomes of cells . This cleavage releases the cytotoxic drug, leading to the death of the target cell .

Biochemical Pathways

The main biochemical pathway involved in the action of Mal-PEG4-Val-Cit-PAB-PNP is the endocytic pathway . After the ADC binds to the target cell, it is internalized by the cell through endocytosis. The ADC then traffics to the lysosome, where the Val-Cit linker is cleaved by Cathepsin B . This releases the cytotoxic drug inside the cell, which can then exert its effects.

Pharmacokinetics

The pharmacokinetics of Mal-PEG4-Val-Cit-PAB-PNP are largely determined by the properties of the ADC it is part of. The PEG space in the compound improves the compound’s aqueous solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The cleavable nature of the Val-Cit linker also allows for the controlled release of the cytotoxic drug, which can improve the bioavailability of the drug .

Result of Action

The primary result of the action of Mal-PEG4-Val-Cit-PAB-PNP is the death of the target cells . By releasing a cytotoxic drug inside the target cells, the compound causes damage to the cells that leads to cell death . This makes it a valuable tool in the development of treatments for diseases characterized by overproliferation of cells, such as cancer .

Action Environment

The action of Mal-PEG4-Val-Cit-PAB-PNP can be influenced by various environmental factors. For instance, the presence of Cathepsin B in the target cells is crucial for the cleavage of the Val-Cit linker and the release of the cytotoxic drug . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and light. For example, the compound is typically stored at -20°C and protected from light to maintain its stability .

Future Directions

properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYLTPLLQQBNX-IKYOIFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-Val-Cit-PAB-PNP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)